N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(BENZENESULFONYL)-N-{5-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE is a complex organic compound that features a benzenesulfonyl group, a chlorophenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-{5-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: This can be achieved by reacting benzenesulfonic acid with phosphorus oxychloride or phosphorus pentachloride
Synthesis of Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzenesulfonyl chloride with the thiadiazole derivative and the chlorophenyl-substituted pyrrolidinone under suitable conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-{5-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The benzenesulfonyl and chlorophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(BENZENESULFONYL)-N-{5-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-{5-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler compound used in the synthesis of sulfonamides.
4-Chlorophenyl Sulfone: Another related compound with similar structural features.
Uniqueness
3-(BENZENESULFONYL)-N-{5-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE is unique due to the combination of its functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19ClN4O4S2 |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C21H19ClN4O4S2/c22-15-6-8-16(9-7-15)26-13-14(12-19(26)28)20-24-25-21(31-20)23-18(27)10-11-32(29,30)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,23,25,27) |
InChI Key |
SXKKVKBKIBEMBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NN=C(S3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.